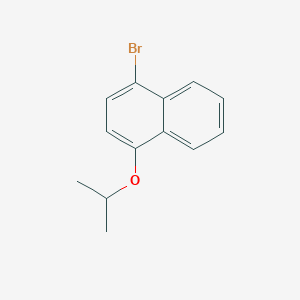
1-Bromo-4-isopropoxynaphthalene
描述
1-Bromo-4-isopropoxynaphthalene is an organic compound with the molecular formula C13H13BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an isopropoxy group at the fourth position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .
准备方法
1-Bromo-4-isopropoxynaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 4-isopropoxynaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often optimize reaction conditions, including temperature, pressure, and reagent concentrations, to maximize efficiency and minimize by-products .
化学反应分析
1-Bromo-4-isopropoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide (LDA).
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide yield 4-isopropoxynaphthalene, while oxidation reactions with potassium permanganate produce 4-isopropoxybenzaldehyde .
科学研究应用
作用机制
The mechanism by which 1-Bromo-4-isopropoxynaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process involves the formation of a transition state where the nucleophile attacks the carbon atom bonded to the bromine, leading to the release of bromide ion .
In oxidation reactions, the isopropoxy group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent. This process involves the formation of an intermediate where the oxygen atoms are added to the carbon atom, resulting in the formation of a carbonyl compound .
相似化合物的比较
1-Bromo-4-isopropoxynaphthalene can be compared with other brominated naphthalene derivatives, such as:
1-Bromo-2-isopropoxynaphthalene: Similar in structure but with the isopropoxy group at the second position.
1-Bromo-4-methoxynaphthalene: Contains a methoxy group instead of an isopropoxy group.
1-Bromo-4-ethoxynaphthalene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropoxy group, which imparts distinct reactivity and applications compared to its analogs .
属性
IUPAC Name |
1-bromo-4-propan-2-yloxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c1-9(2)15-13-8-7-12(14)10-5-3-4-6-11(10)13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMHRFXDFPTMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















